1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is considered an active compound and can be used in various biochemical studies. Research suggests it may play a role in cellular processes and signaling pathways, but the exact mechanisms and specific functions are still under investigation. [Source: MedChemExpress - ]
The unique structure and properties of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene make it a potential candidate for drug discovery efforts. Scientists are exploring its potential to modulate specific biological targets and its possible therapeutic applications in various diseases. However, further research is needed to determine its efficacy and safety in this context. [Source: BOC Sciences - ]
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C8H6Cl4O2. This compound is characterized by its four chlorine atoms and two methoxy groups attached to a benzene ring. It is classified as a chlorinated aromatic compound and has been identified in various natural sources, notably in the edible mushroom Agaricus bisporus . The presence of multiple chlorine substituents contributes to its unique chemical properties, including increased stability and lipophilicity.
Specific reaction pathways and mechanisms are often studied to understand its reactivity in biochemical contexts .
The synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be achieved through several methods:
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene finds applications in various fields:
Interaction studies involving 1,2,4,5-tetrachloro-3,6-dimethoxybenzene are crucial for understanding its biochemical role. These studies typically focus on:
Several compounds share structural similarities with 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Chlorine Atoms | Methoxy Groups | Unique Features |
---|---|---|---|---|
1,2-Dichloro-4-methoxybenzene | C8H8Cl2O | 2 | 1 | Fewer chlorine atoms; less reactive |
Hexachlorobenzene | C6Cl6 | 6 | 0 | Fully chlorinated; highly toxic |
1-Chloro-2-methoxybenzene | C8H9ClO | 1 | 1 | Only one chlorine; significantly different reactivity |
1,4-Dimethoxytetrachlorobenzene | C8H8Cl4O2 | 4 | 2 | Different substitution pattern on benzene ring |
The presence of four chlorine atoms along with two methoxy groups makes 1,2,4,5-tetrachloro-3,6-dimethoxybenzene particularly unique in terms of both chemical reactivity and potential biological activity compared to these similar compounds .